5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid
CAS No.:
Cat. No.: VC15855971
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO3S |
|---|---|
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | 5-(5-ethylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H9NO3S/c1-2-6-3-4-8(15-6)7-5-11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
| Standard InChI Key | SMHSWMXUDNIZRP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(S1)C2=CN=C(O2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid features three critical components:
-
Oxazole ring: A five-membered aromatic heterocycle with nitrogen and oxygen atoms at positions 1 and 3, respectively.
-
5-Ethylthiophene substituent: A thiophene ring (five-membered sulfur-containing heterocycle) with an ethyl group at position 5, attached to the oxazole core.
-
Carboxylic acid group: A -COOH functional group at position 2 of the oxazole ring.
The conjugated π-system formed by the oxazole and thiophene rings suggests potential electronic delocalization, which may influence reactivity and optical properties . The ethyl group introduces steric bulk and lipophilicity, while the carboxylic acid moiety provides hydrogen-bonding capacity and pH-dependent solubility.
Electronic and Steric Effects
Comparative studies on oxazole-thiophene hybrids indicate that electron-donating groups (e.g., ethyl) on the thiophene ring enhance π-electron density in the conjugated system, potentially increasing stability against electrophilic attack . The ethyl group’s steric effects may also influence regioselectivity in further derivatization reactions.
Synthetic Methodologies
While no explicit synthesis protocol for 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid exists in the reviewed literature, analogous compounds suggest viable routes:
Oxazole Ring Formation
The oxazole core can be constructed via:
-
Robinson-Gabriel synthesis: Cyclodehydration of α-acylaminoketones using dehydrating agents like phosphorus oxychloride.
-
Van Leusen reaction: Reaction of TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes or ketones .
Thiophene Substitution
Physicochemical Properties
The carboxylic acid group confers pH-dependent solubility, with improved solubility in basic aqueous solutions due to deprotonation. The ethylthiophenyl moiety enhances lipid solubility, suggesting potential for crossing biological membranes .
Biological and Material Science Applications
Materials Chemistry
The conjugated system suggests applications in:
-
Organic semiconductors: Thiophene-oxazole polymers exhibit hole mobility up to 0.15 cm²/V·s.
-
Fluorescent probes: Quantum yields of 0.3-0.5 reported for analogous structures in acetonitrile .
Challenges and Future Directions
Current research gaps include:
-
Comprehensive toxicity profiling (e.g., LD₅₀, genotoxicity).
-
Optimization of synthetic routes for scale-up (current yields ~40-60% in analog syntheses) .
-
Exploration of catalytic applications in asymmetric synthesis.
Future studies should prioritize:
-
X-ray crystallography for precise structural elucidation.
-
DFT calculations to map electronic properties.
-
Biological screening against neglected disease targets (e.g., Chagas disease, leishmaniasis).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume